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Compound of Interest

Compound Name: 4-Tert-butoxybenzoyl chloride
CAS No.: 263841-86-7
Cat. No.: B13950122

Get Quote

Executive Summary & Chemical Profile

4-Tert-butoxybenzoyl chloride is a specialized electrophilic building block used in the
synthesis of pharmaceuticals and advanced materials. Unlike its alkyl analog (4-tert-
butylbenzoyl chloride), this compound features an acid-labile tert-butoxy ether moiety. This
structural feature presents a dichotomy: it provides strong electron-donating properties for
subsequent nucleophilic aromatic substitutions or polymerizations, but it imposes strict
limitations on synthesis and handling to prevent acid-catalyzed deprotection to the phenol (4-
hydroxybenzoyl chloride).
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Property Data / Description
IUPAC Name 4-[(2-methylpropan-2-yl)oxy]benzoy! chloride
CAS Number 263841-86-7
Molecular Formula C11H13CIO2
Molecular Weight 212.67 g/mol
Colorless to pale yellow liquid or low-melting
Appearance o . N
solid (highly moisture sensitive)
N Soluble in CH2Clz, THF, Toluene; reacts violently
Solubility

with water/alcohols.

Synthesis & Critical Handling Protocols
The Stability Paradox

The synthesis of 4-tert-butoxybenzoyl chloride requires bypassing the standard laboratory
protocol of refluxing carboxylic acids in thionyl chloride (

). The generation of HCI gas and heat during thionyl chloride activation frequently cleaves the
tert-butyl ether, yielding the degradation product 4-hydroxybenzoyl chloride.

Recommended Protocol: Oxalyl Chloride Activation To preserve the tert-butoxy group, the
Vilsmeier-Haack type activation using Oxalyl Chloride with catalytic DMF is the industry
standard. This method operates at lower temperatures and generates gases (

) that are easily removed, minimizing acid exposure.

Step-by-Step Synthesis Workflow

o Preparation: Dissolve 4-tert-butoxybenzoic acid (1.0 eq) in anhydrous Dichloromethane
(DCM) under an inert atmosphere (
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or

)

 Activation: Cool to 0°C. Add Oxalyl Chloride (1.2 eq) dropwise.

o Catalysis: Add catalytic DMF (1-2 drops). Note: Vigorous gas evolution will occur
immediately.

e Reaction: Allow to warm to room temperature and stir for 2—3 hours until gas evolution
ceases.

 [solation: Concentrate in vacuo strictly below 40°C. Azeotrope with anhydrous toluene twice
to remove trace HCI.

o Storage: Use immediately or store as a solution in anhydrous THF/DCM at -20°C.

Azeotrope w/ Toluene
(Critical Step)
PlaiminlN

N |
4-Tert-butoxybenzoyl Chloride
(Liquid, Moisture Sensitive)

4-Tert-butoxybenzoic Acid Dissolution Oxalyl Chloride / DMF Activation Reactive Intermediate Eliminati
(Solid, Stable) »1 ~(0°C ->RT, DCM) 1 " [Viismeier Complex] —Emn L Gases: co, coz, Hel

(Removed in vacuo)

Click to download full resolution via product page

Caption: Low-temperature activation workflow designed to prevent ether cleavage.

Spectroscopic Characterization

Due to the high reactivity of the acyl chloride, samples must be prepared in anhydrous
deuterated solvents (e.g.,

stored over molecular sieves) to avoid hydrolysis to the acid, which would confuse spectral
interpretation.

A. Infrared Spectroscopy (FT-IR)
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IR is the most rapid diagnostic tool for confirming conversion. The shift of the carbonyl stretch

is definitive.

Functional Group Wavenumber (cm—1) Diagnostic Note
Primary Indicator. Significantly

C=0 Stretch (Acyl Chloride) 17755 higher than the precursor acid
(~1680 cm™1),

C=C Aromatic Stretch 1600, 1505 Typical aromatic doublet.
Strong band confirming the

C-O Stretch (Ether) 1160-1250 o
tert-butoxy group is intact.

) ) Methyl C-H stretch from the t-
C-H Stretch (Aliphatic) 2970-2980

butyl group.

B. Nuclear Magnetic Resonance (NMR)
'H NMR (400 MHz, CDCIs)

The spectrum exhibits a classic AA'BB' aromatic system. The electron-withdrawing acyl
chloride group deshields the ortho protons significantly more than the carboxylic acid precursor.
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Chemical Shift o ] ) Structural
Multiplicity Integration Assignment .

(9) Insight
Deshielded by
the strong

Doublet (d, J = Ar-H (ortho to
8.05-8.10 2H electron-
8.8 Hz) COCl) _ _
withdrawing
COCI group.
Shielded by the
Doublet (d, J = Ar-H (ortho to )
7.05-7.10 2H electron-donating
8.8 Hz) OtBu)
alkoxy group.
Characteristic
) sharp singlet for
1.45-1.48 Singlet (s) 9H -C(CHs)s
the tert-butyl
group.
3C NMR (100 MHz, CDCI3)
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Chemical Shift (d) Assignment Notes

Characteristic acyl chloride

167.5 C=0 (Carbonyl) region (typically 165-170

ppm).

Deshielded by oxygen
163.2 Ar-C-O (Ipso)

attachment.

Correlates with the 8.1 ppm
1335 Ar-CH (ortho to COCI) )

proton signal.

Quaternary carbon attached to
126.8 Ar-C-CO (Ipso)

the carbonyl.

Correlates with the 7.1 ppm
115.2 Ar-CH (ortho to OtBu) )

proton signal.

Quaternary carbon of the t-
79.8 -C(CHs)s

butyl ether.

Methyl carbons of the t-butyl
28.9 -C(CHs)s

group.

C. Mass Spectrometry (MS)

Analysis by GC-MS or LC-MS requires care. In GC-MS, the molecular ion (

) is often weak. The compound fragments characteristically via alpha-cleavage and loss of the
labile tert-butyl group.

« lonization Mode: EI (70 eV)
e Molecular lon:

212 (Weak/Trace)
Fragmentation Pathway:

e Acylium lon Formation (Base Peak): Loss of the chlorine atom (
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).
o (
).
o Ether Cleavage: Loss of the tert-butyl group as isobutylene (
, 56 amu) from the acylium ion.

o (Hydroxybenzoyl cation).

e Secondary Loss: Loss of CO from the acylium species.

Molecular lon (M+)
m/z 212

- Cle (35)

Acylium lon [M-CI]+
m/z 177 (Base Peak)

- Isobutylene (56)
(McLafferty-like rearrangement)

Phenolic Cation [M-CI-C4H8]+
m/z 121

- CO (28)

Phenyl Cation
m/z 93

Click to download full resolution via product page

Caption: Primary fragmentation pathway in Electron lonization (El) Mass Spectrometry.

Quality Control & Impurity Profiling
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When analyzing 4-tert-butoxybenzoyl chloride, two specific impurities indicate process
failure:

e 4-Tert-butoxybenzoic acid (Starting Material):
o Detection: IR peak at ~1680 cm~1* (broad) instead of 1775 cm~1.
o Cause: Incomplete reaction or hydrolysis due to wet solvent.

e 4-Hydroxybenzoyl chloride (Degradation Product):

o Detection: 1H NMR phenolic proton (broad singlet >5 ppm) and loss of t-butyl singlet at
1.45 ppm.

o Cause: Acidic cleavage of the ether during synthesis (e.g., use of thionyl chloride without
buffering).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. researchgate.net [researchgate.net]

» To cite this document: BenchChem. [Technical Monograph: Spectroscopic Characterization
& Handling of 4-Tert-Butoxybenzoyl Chloride]. BenchChem, [2026]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b13950122/docs#technical-monograph-
spectroscopic-characterization-handling-of-4-tert-butoxybenzoyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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